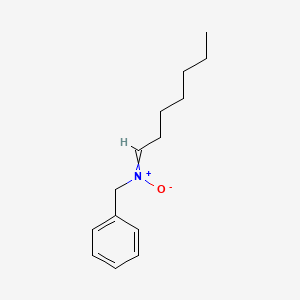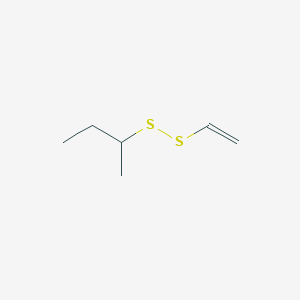
2-(Ethenyldisulfanyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethenyldisulfanyl)butane is an organic compound with the molecular formula C6H12S2 It is characterized by the presence of a disulfide bond (S-S) and an ethenyl group (CH2=CH-)
準備方法
Synthetic Routes and Reaction Conditions
2-(Ethenyldisulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ethenyl disulfide under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction is carried out at a moderate temperature, usually between 50-100°C, and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2-(Ethenyldisulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-(Ethenyldisulfanyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Ethenyldisulfanyl)butane involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethenyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-(Ethenyldisulfanyl)propane: Similar structure but with a different alkyl chain length.
2-(Ethenyldisulfanyl)ethane: Shorter alkyl chain compared to 2-(Ethenyldisulfanyl)butane.
2-(Ethenyldisulfanyl)pentane: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties
特性
CAS番号 |
110690-20-5 |
|---|---|
分子式 |
C6H12S2 |
分子量 |
148.3 g/mol |
IUPAC名 |
2-(ethenyldisulfanyl)butane |
InChI |
InChI=1S/C6H12S2/c1-4-6(3)8-7-5-2/h5-6H,2,4H2,1,3H3 |
InChIキー |
VEUNXNFFFZFEHO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)SSC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
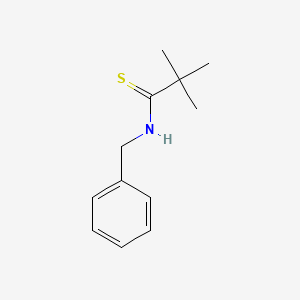
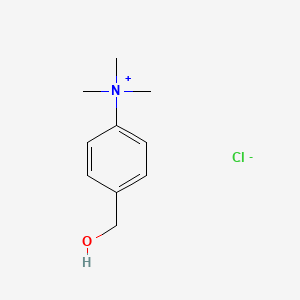
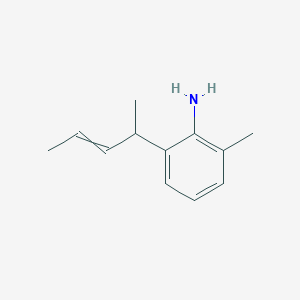
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)

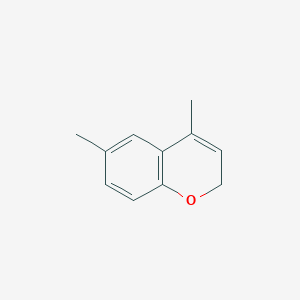

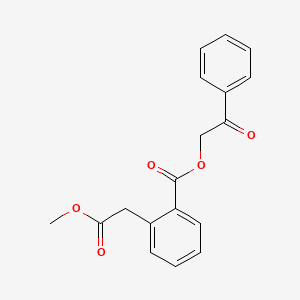
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
